molecular formula C6H9N3O B1419522 6-Ethoxypyrimidin-4-amine CAS No. 3289-43-8

6-Ethoxypyrimidin-4-amine

Cat. No.: B1419522
CAS No.: 3289-43-8
M. Wt: 139.16 g/mol
InChI Key: UQLUVBGBWSHZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxypyrimidin-4-amine is an organic compound with the molecular formula C6H9N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are essential components of nucleic acids, and their derivatives have significant applications in various fields, including medicinal chemistry and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

6-Ethoxypyrimidin-4-amine participates in several biochemical reactions, primarily due to its pyrimidine structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidines. This interaction is crucial for the regulation of pyrimidine biosynthesis and cellular proliferation. Additionally, this compound can bind to nucleic acids, influencing DNA and RNA synthesis and repair processes. The nature of these interactions is primarily based on hydrogen bonding and π-π stacking interactions, which stabilize the binding of this compound to its target molecules .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell proliferation and survival. Furthermore, it can influence gene expression by binding to specific DNA sequences and regulating the transcription of target genes. This regulation can lead to changes in cellular metabolism, including alterations in the synthesis of nucleotides, amino acids, and other essential biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit the activity of dihydroorotate dehydrogenase, leading to a decrease in pyrimidine synthesis and subsequent effects on cell proliferation. Additionally, it can activate certain transcription factors, promoting the expression of genes involved in cell growth and survival. These molecular interactions are mediated by hydrogen bonds, van der Waals forces, and electrostatic interactions, which stabilize the binding of this compound to its target molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to promote cell proliferation and enhance tissue regeneration. At high doses, it can induce toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects. These findings highlight the importance of optimizing the dosage of this compound for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the de novo synthesis of pyrimidines. It interacts with enzymes such as dihydroorotate dehydrogenase and uridine monophosphate synthase, which are essential for the production of pyrimidine nucleotides. These interactions can influence metabolic flux and the levels of metabolites involved in nucleotide synthesis. Additionally, this compound can affect the tricarboxylic acid (TCA) cycle by modulating the activity of pyruvate dehydrogenase, leading to changes in cellular energy production and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through facilitated diffusion and active transport mechanisms. Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria. Targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its effects on cellular processes. For example, the localization of this compound to the nucleus allows it to interact with DNA and regulate gene expression, while its presence in the mitochondria can influence cellular energy production and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxypyrimidin-4-amine typically involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base, followed by cyclization and subsequent amination. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxypyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,6-dione derivatives, while substitution reactions can produce various substituted pyrimidines .

Comparison with Similar Compounds

  • 4-Amino-2,6-dimethoxypyrimidine
  • 4-Amino-2,6-dichloropyrimidine
  • 4-Amino-2,6-dimethylpyrimidine

Comparison: 6-Ethoxypyrimidin-4-amine is unique due to its ethoxy group at the 6-position, which imparts distinct chemical and biological properties compared to other similar compounds. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

6-ethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-10-6-3-5(7)8-4-9-6/h3-4H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLUVBGBWSHZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethoxypyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Ethoxypyrimidin-4-amine
Reactant of Route 3
6-Ethoxypyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-Ethoxypyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-Ethoxypyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-Ethoxypyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.